A Comprehensive Technical Guide to the Synthesis of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
A Comprehensive Technical Guide to the Synthesis of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
This guide provides an in-depth protocol for the synthesis of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide, a versatile phosphonium salt commonly known in the field of organic chemistry as Murahashi's Reagent. Designed for researchers and professionals in chemical synthesis and drug development, this document elucidates the underlying chemical principles, a detailed experimental procedure, safety considerations, and methods for validation.
Introduction and Significance
(N-Methyl-N-phenylamino)triphenylphosphonium Iodide (C₂₅H₂₃INP, MW: 495.34 g/mol ) is a key reagent in modern organic synthesis.[][2] Its primary utility lies in its ability to facilitate a range of chemical transformations, most notably the synthesis of unsymmetrical amines and sulfides directly from alcohols, the conversion of allyl alcohols to alkenes, and the formation of 1,3-dienes.[3] The compound functions as a powerful tool for creating carbon-nitrogen and carbon-sulfur bonds under relatively mild conditions, offering a strategic advantage in the construction of complex molecular architectures. This guide presents a reliable and reproducible protocol for its preparation, grounded in established chemical literature.
Theoretical Framework: The Mechanism of Formation
The synthesis of phosphonium salts is a cornerstone reaction in organophosphorus chemistry. Typically, these salts are formed through the nucleophilic substitution (Sɴ2) reaction between a phosphine and an alkyl halide.[4][5] In this mechanism, the lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a stable phosphorus-carbon bond.[6][7]
The synthesis of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide follows a similar, yet distinct, pathway. The starting material is not a simple phosphine but phenyliminotriphenylphosphorane (Ph₃P=NPh), an aza-ylide. In this molecule, the nitrogen atom is the nucleophilic center. The reaction proceeds via the nucleophilic attack of the nitrogen atom on the electrophilic methyl group of iodomethane (methyl iodide). This Sɴ2-type reaction forms the N-methyl bond and transfers the positive charge to the phosphorus atom, with the iodide ion serving as the counter-anion. This process yields the target phosphonium salt with high efficiency.[3]
Caption: Sɴ2 mechanism for the synthesis of the target phosphonium salt.
Experimental Protocol
This section details the complete workflow for the laboratory-scale synthesis of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity/Grade | Supplier Example |
| Phenyliminotriphenylphosphorane | C₂₄H₂₀NP | 353.40 | ≥98% | TCI, Sigma-Aldrich |
| Iodomethane (Methyl Iodide) | CH₃I | 141.94 | ≥99%, Stabilized | TCI, Sigma-Aldrich |
| Benzene or Toluene (Anhydrous) | C₆H₆ or C₇H₈ | 78.11 or 92.14 | Anhydrous, ≥99.8% | Major suppliers |
| Diethyl Ether or Hexanes (for washing) | (C₂H₅)₂O or C₆H₁₄ | 74.12 or 86.18 | Reagent Grade | Major suppliers |
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Round-bottom flask (appropriate size for the scale)
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Reflux condenser
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Heating mantle with magnetic stirrer and stir bar
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Inert gas line (Nitrogen or Argon) with bubbler
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Glass funnel and filter paper or Büchner funnel setup
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Rotary evaporator
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Standard laboratory glassware (beakers, graduated cylinders)
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Schlenk line (recommended for handling anhydrous solvent)
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Reaction Setup : Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. The entire apparatus should be flame-dried under vacuum or oven-dried and assembled hot to ensure anhydrous conditions. Place the setup under a positive pressure of an inert gas like nitrogen.[8]
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Charging the Flask : In the flask, dissolve phenyliminotriphenylphosphorane in a suitable volume of anhydrous benzene or toluene. A concentration of approximately 0.25 M is a reasonable starting point (e.g., 8.8 g, 25 mmol in 100 mL solvent).
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Addition of Iodomethane : Add a stoichiometric excess of iodomethane to the solution. An excess of 1.5 to 2 equivalents is typically sufficient. The reaction is often quantitative, but excess methyl iodide ensures the complete conversion of the starting phosphorane.[3]
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Reflux : With gentle stirring, heat the reaction mixture to reflux. According to literature, a reaction time of 2 hours at reflux is effective.[3] A similar procedure notes refluxing for 8 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC) if a suitable system is developed.
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Work-up and Isolation : After the reaction is complete, allow the mixture to cool to room temperature. The product, being a salt, is often insoluble in non-polar solvents like benzene or toluene and may precipitate upon cooling.
-
Purification :
-
Remove the excess iodomethane and the reaction solvent using a rotary evaporator.
-
The resulting crude solid can be washed with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.
-
For higher purity, the product can be recrystallized. The choice of solvent depends on solubility, but solvent pairs like dichloromethane/diethyl ether or ethyl acetate/hexanes are often effective for phosphonium salts. The product is reported to be soluble in DMF and ethyl acetate.[3]
-
-
Drying : Collect the purified white to slightly yellow crystals by filtration and dry them under vacuum to remove any residual solvent.[][2] A quantitative yield is expected.[3]
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization and Validation
To ensure the successful synthesis and purity of the final product, the following analytical methods are recommended:
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Appearance : The purified compound should be a white to slightly yellow crystalline solid.[][2]
-
Melting Point : A sharp melting point is indicative of high purity. This should be measured and compared to literature values if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expect to see characteristic signals for the three triphenylphosphine groups (aromatic region, ~7.5-8.0 ppm), the N-phenyl group (aromatic region, ~7.0-7.5 ppm), and a distinct singlet for the N-methyl protons. The chemical shift of the N-methyl group will be a key indicator of successful methylation.
-
³¹P NMR : A single peak in the phosphorus NMR spectrum is expected, confirming the presence of a single phosphonium species. The chemical shift will be characteristic of this type of phosphonium salt.
-
-
High-Performance Liquid Chromatography (HPLC) : Purity can be quantitatively assessed by HPLC, with a target purity of >98% being common.[2]
Safety, Handling, and Storage
Professional laboratory safety practices are mandatory when performing this synthesis.
-
Hazard Assessment :
-
Iodomethane : This is a highly toxic and carcinogenic substance. It must be handled exclusively in a certified chemical fume hood.[9] Avoid inhalation and skin contact at all costs.
-
Phosphonium Salts : While this specific salt's toxicity data is not widely published, phosphonium salts as a class can range from irritants to toxic compounds.[10][11] They should be handled with care, avoiding dust inhalation and skin contact.[3][12]
-
Solvents : Benzene is a known carcinogen and should be substituted with a less hazardous solvent like toluene where possible. All organic solvents used are flammable.
-
-
Personal Protective Equipment (PPE) :
-
Wear a flame-resistant lab coat.
-
Use chemical splash goggles or a face shield.
-
Wear appropriate chemical-resistant gloves (e.g., nitrile gloves may require double-gloving or frequent changes when working with solvents).
-
-
Engineering Controls : The entire procedure must be performed in a well-ventilated chemical fume hood.[3]
-
Storage : The final product, (N-Methyl-N-phenylamino)triphenylphosphonium Iodide, is stable and should be stored in a tightly sealed bottle on a laboratory bench or in a desiccator to protect it from moisture.[3]
References
-
Chemistry LibreTexts. (2021). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Online] Available at: [Link]
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Fiveable. Phosphonium Salt Definition. [Online] Available at: [Link]
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J&K Scientific LLC. Wittig Reaction. [Online] Available at: [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Online] Available at: [Link]
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YouTube. (2019). making phosphonium salts. [Online] Available at: [Link]
- Google Patents. (1974). Synthesis of (b) [N-Methyl-N-(3-acetyl-phenyl)-amino]-triphenyl phosphonium iodide.
-
Hopax Fine Chemicals. (2025). Are Quaternary Phosphonium Salts toxic? - Blog. [Online] Available at: [Link]
-
Regulations.gov. (2015). CYPHOS® IL 169 PHOSPHONIUM SALT SAFETY DATA SHEET. [Online] Available at: [Link]
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PubChemLite. (n-methyl-n-phenylamino)triphenylphosphonium iodide (C25H23NP). [Online] Available at: [Link]
-
PubChem. Methyltriphenylphosphonium iodide. [Online] Available at: [Link]
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